molecular formula C13H15N B081968 3-(Naphthalen-2-YL)propan-1-amine CAS No. 13198-21-5

3-(Naphthalen-2-YL)propan-1-amine

Cat. No. B081968
CAS RN: 13198-21-5
M. Wt: 185.26 g/mol
InChI Key: JHUYTXKVFLOJSS-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-YL)propan-1-amine, also known as methylnaphetamine, MNA, MNT and PAL-1046, is a triple monoamine releasing agent and N-methyl analog of the non-neurotoxic experimental drug naphthylaminopropane and the naphthalene analog of methamphetamine . It has been sold online as a designer drug .


Synthesis Analysis

The synthesis of naphthalene-substituted aromatic esters has been achieved via Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group transformation . This process has been used to synthesize a variety of naphthalene-substituted aromatic esters .


Molecular Structure Analysis

The molecular structure of 3-(Naphthalen-2-YL)propan-1-amine can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the compound’s structure, including its molecular formula and molecular weight .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Naphthalen-2-YL)propan-1-amine include a boiling point of 328.9±21.0 °C, a density of 1.049±0.06 g/cm3, and a pKa of 10.22±0.10 .

Scientific Research Applications

  • Synthesis and Reactivity Studies : A study by Aleksandrov et al. (2018) explored the synthesis of N-(naphthalen-2-yl)furan-2-carboxamide and its transformation into 2-(furan-2-yl)naphtho[2,1-d][1,3]thiazole, highlighting the compound's potential in organic synthesis and chemical reactivity research (Aleksandrov, El’chaninov, & Stepanov, 2018).

  • Design and Synthesis of Acetamide Derivatives : Yang Jing (2010) conducted research on the design and synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, contributing to the field of medicinal chemistry and drug design (Yang Jing, 2010).

  • Photophysical Study of Probes : A photophysical study by Moreno Cerezo et al. (2001) on probes like prodan (1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one) in various solvents, underscores the compound’s utility in understanding solute-solvent interactions, vital in biological and chemical research (Moreno Cerezo et al., 2001).

  • Synthesis of Metal Derivatives : Al-Masri et al. (2013) explored the synthesis of carbonyl group-6-metal derivatives with ligand N,N-Bis(diphenylphosphino)naphthalen-1-amine, contributing to coordination chemistry and the study of metal-organic frameworks (Al-Masri, Mohamed, Moussa, & Alkordi, 2013).

  • Characterization of In Vitro Metabolites : Hong et al. (2021) characterized in vitro phase I metabolites of methamnetamine (N-Methyl-1-(naphthalen-2-yl)propan-2-amine) in human liver microsomes, contributing to pharmacokinetics and toxicology research (Hong et al., 2021).

  • Polymer Chemistry Applications : Şenol and Kaya (2019) synthesized substituted poly(naphthalene)s with imine bonding containing thiophene unit from 5-(4H-dithieno[3,2-b:2′,3′-d]pyrrol-4-yl)naphthalen-1-amine, highlighting applications in material science and polymer chemistry (Şenol & Kaya, 2019).

  • Neurochemical Profiles : Iversen et al. (2013) investigated the neurochemical profiles of novel psychoactive substances, including 1-(naphthalen-2-yl)propan-2-amine, contributing to neuropharmacology and substance abuse research (Iversen et al., 2013).

Future Directions

The future directions of research on 3-(Naphthalen-2-YL)propan-1-amine could include further studies on its toxicity, potential therapeutic uses, and mechanism of action . Additionally, more research is needed to understand its chemical reactions and synthesis processes .

properties

IUPAC Name

3-naphthalen-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUYTXKVFLOJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593132
Record name 3-(Naphthalen-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-2-YL)propan-1-amine

CAS RN

13198-21-5
Record name 3-(Naphthalen-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Cotter, S Varghese, F Chevot, C Fergus… - …, 2023 - Wiley Online Library
A library of queuine analogues targeting the modification of tRNA isoacceptors for Asp, Asn, His and Tyr catalysed by queuine tRNA ribosyltransferase (QTRT, also known as TGT) was …
M Baumann, LM Nome, ZG Zachariassen, S Karlshøj… - Tetrahedron, 2017 - Elsevier
We here report the preparation of a new 2,6,8-trisubstituted bicyclic tripeptidomimetic scaffold through TFA-mediated cyclization of a linear precursor containing three side chains. The …
Number of citations: 4 www.sciencedirect.com

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